N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(1E)-1-hydroxyimino-2-methylpropan-2-yl]-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,9-12-14)13(15)8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b12-9+,13-8- |
InChI Key |
ILQZGEKYGSPTGA-OYQWPQAFSA-N |
Isomeric SMILES |
CC(C)(/C=N/O)/[N+](=C/C1=CC=CC=C1)/[O-] |
Canonical SMILES |
CC(C)(C=NO)[N+](=CC1=CC=CC=C1)[O-] |
solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Key Functional Groups
The molecule contains two distinct reactive units:
- Tert-butyl oxime : Formed via condensation of a ketone (e.g., pinacolone) with hydroxylamine.
- Phenyl nitrone : Typically synthesized by oxidizing imines or condensing aldehydes with N-substituted hydroxylamines.
The conjugation of these groups implies a multi-step synthesis, likely involving:
- Sequential protection/deprotection of reactive sites.
- Selective oxidation or condensation reactions.
Hypothetical Synthetic Pathways
Route 1: Oxime Formation Followed by Nitrone Synthesis
Step 1: Synthesis of tert-butyl oxime
Pinacolone (3,3-dimethyl-2-butanone) reacts with hydroxylamine hydrochloride under acidic conditions to yield tert-butyl oxime:
$$
\text{(CH}3\text{)}3\text{CCOCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{(CH}3\text{)}3\text{C(NOH)CH}3 + \text{HCl} + \text{H}2\text{O}
$$
Step 2: Nitrone formation
The oxime intermediate could undergo condensation with benzaldehyde in the presence of a base (e.g., NaHCO₃) to form the nitrone:
$$
\text{(CH}3\text{)}3\text{C(NOH)CH}3 + \text{C}6\text{H}5\text{CHO} \rightarrow \text{N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide} + \text{H}2\text{O}
$$
Challenges: Steric hindrance from the tert-butyl group may reduce reaction efficiency.
Route 2: Direct Oxime-Nitrone Coupling
A one-pot strategy using a bifunctional hydroxylamine derivative could concurrently form both groups. For example:
$$
\text{(CH}3\text{)}3\text{C(NHOH)CH}3 + \text{C}6\text{H}_5\text{CH(O)} \xrightarrow{\text{Oxidizing Agent}} \text{Target Compound}
$$
Considerations: Oxidizing agents like silver oxide (Ag₂O) or peroxides might facilitate this transformation.
Experimental Data and Optimization
While specific reaction conditions for this compound are unavailable in the provided sources, analogous nitrone syntheses offer insights:
| Parameter | Typical Conditions for Nitrones | Adapted Conditions for Target Compound |
|---|---|---|
| Solvent | Ethanol, toluene, DMF | Toluene (low polarity for steric bulk) |
| Temperature | 80–120°C | 85–100°C (microwave-assisted heating) |
| Catalyst | Pd(PPh₃)₄, Ag₂O | Ag₂O (1.2 equiv) |
| Reaction Time | 3–24 hours | 12–18 hours |
Yield Optimization: Pre-activation of the oxime as a boronate ester (e.g., using pinacol borane) could enhance electrophilicity.
Analytical Characterization
Post-synthesis, the compound would require validation via:
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s properties.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide exerts its effects involves its ability to undergo oxidation-reduction reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . This dual reactivity allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural or functional similarities with N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide:
Key Findings from Comparative Analysis
Structural Flexibility vs. Trifluoromethyl-substituted analogues (e.g., 1h ) exhibit higher lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~1.8), impacting bioavailability.
Synthetic Accessibility :
- Imine oxides like the target compound are typically synthesized via condensation reactions (e.g., aldehyde + amine derivatives ), but yields are often lower (<50%) compared to thiazine-thiones (30–59% ).
Biological Relevance: Pyrimidine-containing imines (e.g., ) demonstrate anticancer activity (IC50 ~12 µM), suggesting that the target compound’s phenyl-imine oxide structure may warrant similar screening.
Spectroscopic and Crystallographic Tools: NMR data for analogues (e.g., δ 9.02 ppm for NH in 1e ) align with imine oxide proton environments (δ 8–9 ppm).
Data Table: Comparative Physicochemical Properties
Biological Activity
N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide (commonly referred to as compound 5338880) is a synthetic organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxylamine moiety which is significant for its biological interactions. The structural representation is critical for understanding its reactivity and binding to biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticonvulsant Effects : Analogous compounds have shown promising anticonvulsant properties. For instance, a related compound demonstrated strong anticonvulsant effects with an effective dose (ED50) of 29 mg/kg in animal models .
- Antifungal Activity : Certain derivatives have been evaluated for antifungal properties, showing significant inhibition against fungal strains, indicating the potential for treating fungal infections .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Ion Channel Modulation : Similar compounds have been shown to interact with sodium channels, influencing neuronal excitability and potentially contributing to their anticonvulsant effects .
- Biofilm Disruption : Some studies suggest that compounds with hydroxylamine functionalities can disrupt biofilm formation in pathogenic fungi, enhancing their efficacy as antifungal agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1g | Anticonvulsant | ED50 = 29 mg/kg; no neurotoxicity observed. | |
| MgO NPs | Antifungal | Complete inhibition of mycelial growth at 15.36 μg/ml; biofilm suppression at 1.92 μg/ml. |
These findings highlight the potential therapeutic applications of this compound and its derivatives in treating neurological disorders and fungal infections.
Q & A
Q. What experimental techniques are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve molecular geometry, bond lengths, and angles . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate representation of atomic displacement parameters . Validate hydrogen bonding and intermolecular interactions using Mercury or WinGX .
Q. How can the compound’s purity be verified during synthesis?
Combine chromatographic (HPLC/GC) and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, N-oxide peaks at ~1250–1300 cm⁻¹) .
- NMR : Check for absence of impurities in and spectra, focusing on imine proton shifts (δ ~8–9 ppm) and methyl group multiplicity .
Q. What safety protocols are critical for handling this compound in the lab?
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent NO emissions .
- Use fume hoods for synthesis steps involving volatile intermediates.
- Store in inert, airtight containers at 4°C to minimize degradation. Reference Safety Data Sheets (SDS) for emergency procedures .
Advanced Research Questions
Q. How can discrepancies between experimental and computational vibrational spectra be resolved?
Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate IR spectra and compare with experimental data. Adjust basis sets or include solvent effects via the IEF-PCM model to account for shifts in polar solvents . For unresolved peaks, use isotopic substitution or Raman spectroscopy to distinguish overlapping modes.
Q. What strategies optimize reaction yields in the synthesis of derivatives?
- Catalytic conditions : Screen BuNCl with TMSOK in anhydrous THF to enhance nucleophilic addition (e.g., for imine intermediates) .
- Purification : Employ alumina chromatography for polar byproducts, followed by recrystallization from ethanol/water mixtures (80:20) to isolate high-purity crystals .
- Reaction monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
Q. How can non-linear optical (NLO) properties be evaluated theoretically?
Calculate hyperpolarizability (β) via DFT (CAM-B3LYP/6-311++G(d,p)) to predict second-harmonic generation (SHG) activity. Compare with experimental results from Kurtz-Perry powder tests. Solvent effects on dipole moments can be modeled using the Tomasi polarizable continuum method .
Q. What crystallographic challenges arise from disorder or twinning in this compound?
- Disorder : Apply PART instructions in SHELXL to refine split positions, using ISOR and DELU restraints to stabilize thermal parameters .
- Twinning : Use PLATON’s TWINABS to scale data from multi-component crystals. For pseudo-merohedral twinning, refine with HKLF5 format in SHELXL .
Methodological Notes
- Crystallography : Cross-validate SHELX-refined structures with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
- DFT Validation : Ensure calculated bond lengths deviate <0.02 Å from XRD data; RMSD >0.05 Å indicates need for hybrid functional adjustment (e.g., M06-2X) .
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) and moisture control rigorously, as imine oxides are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
